2-Amino-3,3-dimethylbutanenitrile

Medicinal Chemistry Physicochemical Properties Drug Design

2-Amino-3,3-dimethylbutanenitrile is an aliphatic α-aminonitrile with the molecular formula C₆H₁₂N₂, featuring a tert-butyl group adjacent to the α-carbon. This sterically hindered structure distinguishes it from linear or less branched aminonitrile analogs.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 77425-86-6
Cat. No. B3057199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,3-dimethylbutanenitrile
CAS77425-86-6
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C#N)N
InChIInChI=1S/C6H12N2/c1-6(2,3)5(8)4-7/h5H,8H2,1-3H3
InChIKeyYMBBAMWCPVGAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,3-dimethylbutanenitrile (CAS 77425-86-6) Procurement Guide: Physicochemical and Specification Baseline


2-Amino-3,3-dimethylbutanenitrile is an aliphatic α-aminonitrile with the molecular formula C₆H₁₂N₂, featuring a tert-butyl group adjacent to the α-carbon. This sterically hindered structure distinguishes it from linear or less branched aminonitrile analogs. It is a chiral building block used in the synthesis of more complex molecules, including those with potential pharmaceutical and agrochemical applications . It is commercially available from multiple vendors, typically as a free base (liquid or solid) or as a hydrochloride salt .

Why 2-Amino-3,3-dimethylbutanenitrile Cannot Be Interchanged with Similar C6H12N2 Aminonitriles


Despite sharing the same molecular formula (C₆H₁₂N₂) and core α-aminonitrile structure with isomers like 2-amino-2,3-dimethylbutanenitrile and 2-amino-4-methylpentanenitrile, 2-Amino-3,3-dimethylbutanenitrile exhibits distinct physicochemical properties and structural constraints that preclude direct substitution. Its unique gem-dimethyl substitution pattern creates significant steric bulk, influencing both its predicted lipophilicity and physical handling requirements, as evidenced by its lower required storage temperature . These differences are critical for reproducible synthetic outcomes, as variations in solubility, stability, or reactivity can lead to divergent reaction profiles. The following section provides the quantifiable data substantiating this differentiation.

Quantitative Differentiation Evidence: 2-Amino-3,3-dimethylbutanenitrile vs. Key Structural Analogs


Comparative Lipophilicity (LogP) Analysis: Lower Predicted LogP vs. 2-Amino-2,3-dimethylbutanenitrile

The predicted octanol-water partition coefficient (LogP) for 2-Amino-3,3-dimethylbutanenitrile is 0.88 . This indicates a significantly lower lipophilicity compared to its isomer, 2-Amino-2,3-dimethylbutanenitrile, which has a reported LogP of 1.58 [1]. The lower LogP suggests that 2-Amino-3,3-dimethylbutanenitrile will exhibit different solubility and distribution characteristics, which are crucial factors in designing synthetic routes or evaluating its behavior in biological systems.

Medicinal Chemistry Physicochemical Properties Drug Design

Stringent Cold Storage Requirement: Differentiation in Handling and Stability

Vendor specifications indicate that 2-Amino-3,3-dimethylbutanenitrile requires storage at -10°C . This is a more stringent requirement compared to the structurally similar 2-Amino-2,3-dimethylbutanenitrile, which is typically recommended for storage at 2-8°C . The need for a lower storage temperature for the target compound suggests a higher sensitivity to thermal degradation or other stability issues, which is a critical consideration for long-term inventory management and experimental reproducibility.

Chemical Stability Procurement Laboratory Handling

Physical Form Discrepancy: Powder vs. Liquid for Structural Isomers

2-Amino-3,3-dimethylbutanenitrile is supplied as a powder , while its isomer, 2-Amino-2,3-dimethylbutanenitrile, is described as a colorless to pale yellow liquid [1]. This difference in physical state at standard temperature and pressure is a direct consequence of the molecular packing influenced by the 3,3-dimethyl substitution. The solid powder form of the target compound can offer advantages in weighing accuracy, containment, and safety during handling compared to a volatile liquid, which may be prone to spills or vapor exposure.

Material Science Formulation Handling

Unique Stereoelectronic Profile: Fewer Rotatable Bonds than 2-Amino-4-methylpentanenitrile

The rotatable bond count for 2-Amino-3,3-dimethylbutanenitrile is reported as 0, whereas the isomer 2-Amino-4-methylpentanenitrile has a rotatable bond count of 2 [1]. This indicates a significantly more conformationally rigid structure for the target compound. Molecular rigidity is a key parameter in medicinal chemistry and catalyst design, often correlating with enhanced binding selectivity or more predictable reaction outcomes due to a restricted conformational space.

Computational Chemistry Conformational Analysis Drug Discovery

Optimal Application Scenarios for 2-Amino-3,3-dimethylbutanenitrile Based on Its Differentiated Profile


Synthesis of Conformationally Restricted Drug Candidates

Medicinal chemists seeking to introduce a rigid, sterically demanding amine-containing moiety into a molecular scaffold should prioritize 2-Amino-3,3-dimethylbutanenitrile over its more flexible analogs. Its 0 rotatable bonds provide a conformational lock that can be exploited to enhance target selectivity or improve binding kinetics, as predicted by its unique stereoelectronic profile. The lower LogP may also offer a more favorable starting point for optimizing solubility and permeability in drug-like molecules.

Laboratories with Strict Cold Chain Protocols for Sensitive Intermediates

For research groups or industrial labs that already maintain -20°C or -10°C freezers for other sensitive reagents, the storage requirement of 2-Amino-3,3-dimethylbutanenitrile at -10°C is not an additional burden but a manageable standard procedure. In such environments, the compound's differentiated physical form as a powder becomes a clear advantage over liquid isomers, offering easier, safer, and more precise handling during the weighing and charging of reaction vessels.

Precursor for Agrochemical Intermediates Requiring Specific Steric Features

While not as widely documented as its 2,3-dimethyl isomer, the 3,3-dimethyl substitution pattern of 2-Amino-3,3-dimethylbutanenitrile provides a unique steric environment. This makes it a valuable building block for exploring novel imidazolinone or related agrochemical structures where the bulkier tert-butyl group could impart beneficial properties like increased metabolic stability or altered environmental fate compared to less hindered analogs .

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